molecular formula C11H14Cl2 B14489667 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene CAS No. 64140-93-8

5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene

Cat. No.: B14489667
CAS No.: 64140-93-8
M. Wt: 217.13 g/mol
InChI Key: HIMXKZJCKBWLJP-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene is a complex organic compound characterized by its unique structure, which includes a methanoazulene core with chlorine substituents at positions 5 and 7. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the methanoazulene core, followed by chlorination to introduce the chlorine atoms at the specified positions. Common reagents used in these reactions include chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Advanced techniques such as catalytic hydrogenation and high-pressure reactors are employed to facilitate the cyclization and chlorination steps efficiently.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.

    Substitution: Chlorine atoms can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloalkanes: Compounds like cyclohexane and cyclopentane share structural similarities but lack the chlorine substituents and methanoazulene core.

    Methanoazulenes: Other methanoazulene derivatives with different substituents can be compared to highlight the unique properties conferred by the chlorine atoms.

Uniqueness

The presence of chlorine atoms at positions 5 and 7 in 5,7-Dichloro-1,2,3,3a,4,5,8,8a-octahydro-4,8-methanoazulene imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

64140-93-8

Molecular Formula

C11H14Cl2

Molecular Weight

217.13 g/mol

IUPAC Name

8,10-dichlorotricyclo[5.3.1.02,6]undec-8-ene

InChI

InChI=1S/C11H14Cl2/c12-10-5-11(13)9-4-8(10)6-2-1-3-7(6)9/h5-10H,1-4H2

InChI Key

HIMXKZJCKBWLJP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2C(C=C3Cl)Cl

Origin of Product

United States

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